6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid
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Overview
Description
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is a fluorinated thiophene derivative Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of β,β-difluoro-o-methylsulfinylstyrene with trifluoroacetic anhydride and triethylamine in dichloromethane, followed by treatment with potassium carbonate . This method provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated thiophene derivatives.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorescent probes.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved vary depending on the specific target and application.
Comparison with Similar Compounds
2-Fluorobenzo[b]thiophene: A related compound with a single fluorine atom on the thiophene ring.
3-Fluorobenzo[b]thiophene: Another similar compound with fluorine at a different position on the ring.
Trifluoromethylbenzo[b]thiophene: A compound with a trifluoromethyl group instead of individual fluorine atoms.
Uniqueness: 6,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the thiophene ring. This structural feature can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other fluorinated thiophenes .
Properties
IUPAC Name |
6,7-difluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZKOPVZMNYGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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